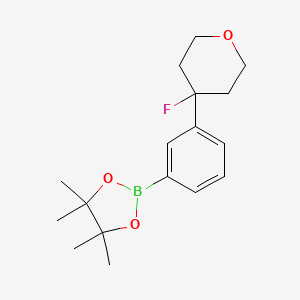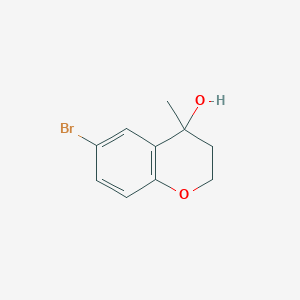
6-Bromo-4-methylchroman-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methylchroman-4-OL is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylchroman-4-OL typically involves the bromination of 4-methylchroman-4-OL. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methylchroman-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylchroman-4-OL.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium hydroxide, or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methylchroman-4-OL.
Substitution: Formation of various substituted chroman derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Bromo-4-methylchroman-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methylchroman-4-OL involves its interaction with specific molecular targets and pathways. The bromine atom and the chroman structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylchroman-4-OL: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-4-chromanone: Similar structure but with a ketone group instead of a hydroxyl group, leading to different chemical properties.
6-Bromo-4,4-dimethylthiochroman: Contains a sulfur atom, which significantly alters its chemical and biological properties.
Uniqueness
6-Bromo-4-methylchroman-4-OL is unique due to the presence of both a bromine atom and a hydroxyl group in the chroman structure
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
6-bromo-4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
PJHOYWLDJCUJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC2=C1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


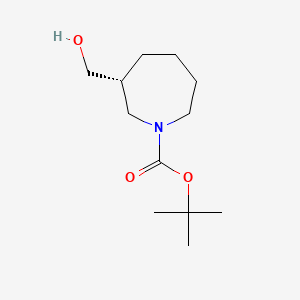
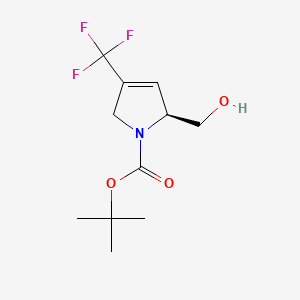
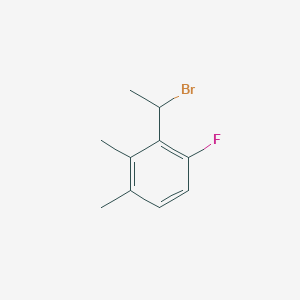
![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
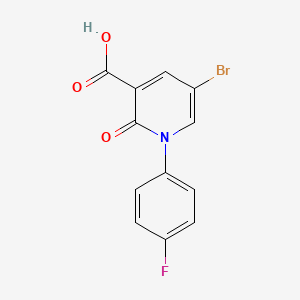
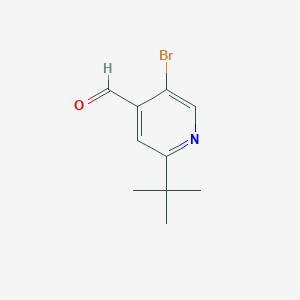
![1-[3-(1,1-Difluoro-2-hydroxy-2-methyl-propyl)-2-fluoro-phenyl]ethanone](/img/structure/B13913242.png)
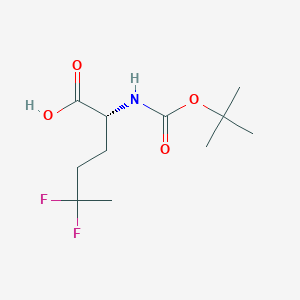
![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
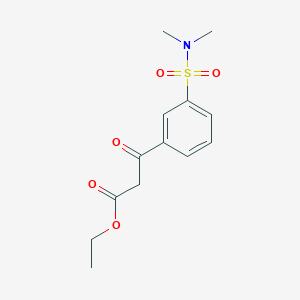
![N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine](/img/structure/B13913273.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
